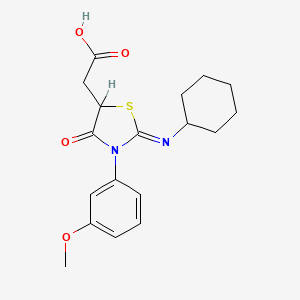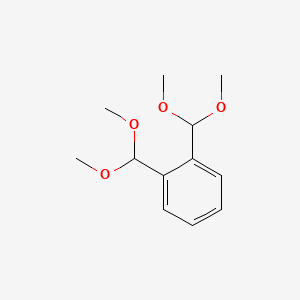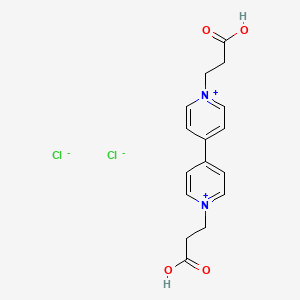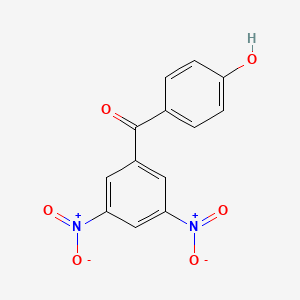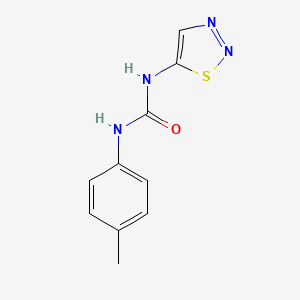
N-(4-Methylphenyl)-N'-1,2,3-thiadiazol-5-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of 4-methylphenyl isocyanate with 1,2,3-thiadiazole-5-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Agriculture: It is explored for its potential use as a pesticide or herbicide, given its ability to inhibit the growth of certain plant pathogens.
作用機序
The mechanism of action of N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic or pesticidal effects.
類似化合物との比較
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(2,5-Dimethylphenyl)-N’-1,2,3-thiadiazol-5-ylurea
- N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea
Uniqueness
N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea stands out due to its specific substitution pattern on the thiadiazole ring, which imparts unique chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with hydrophobic targets. Additionally, the thiadiazole ring provides stability and resistance to metabolic degradation, making it a more durable and effective compound in various applications.
特性
CAS番号 |
51707-59-6 |
|---|---|
分子式 |
C10H10N4OS |
分子量 |
234.28 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C10H10N4OS/c1-7-2-4-8(5-3-7)12-10(15)13-9-6-11-14-16-9/h2-6H,1H3,(H2,12,13,15) |
InChIキー |
ULHNRIINZRNXJA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CN=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


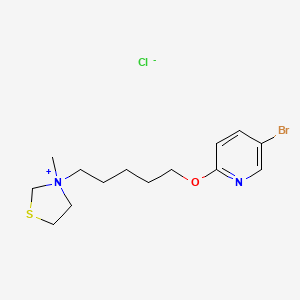

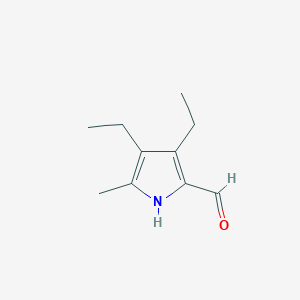
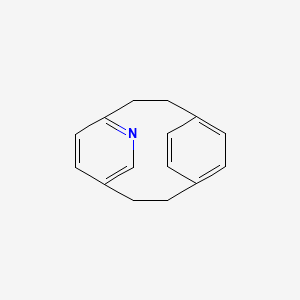
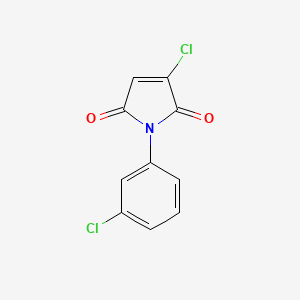
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
